Cas no 37493-16-6 ((S)-1-Chloro-2-propanol)

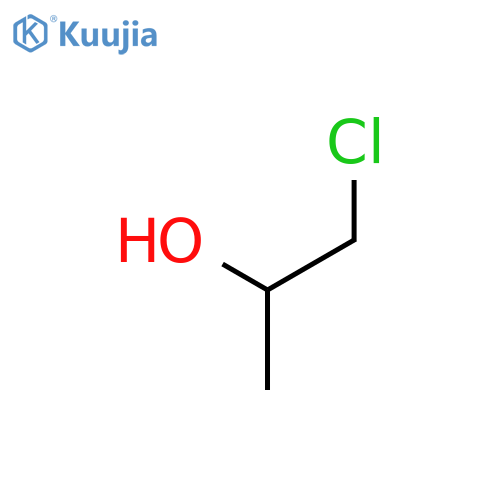

(S)-1-Chloro-2-propanol structure

商品名:(S)-1-Chloro-2-propanol

(S)-1-Chloro-2-propanol 化学的及び物理的性質

名前と識別子

-

- (S)-1-Chloro-2-propanol

- (2S)-1-chloropropan-2-ol

- (S)-1-Chlor-2-propanol

- (S)-1-chloropropan-2-ol

- 1-chloro-2(S)-hydroxypropane

- 1-chloro-propane-2-ol

- chloro-propan-(S)-2-ol

- DTXSID901309341

- AKOS015840155

- D87799

- BB 0262563

- MFCD01862133

- A6410

- 37493-16-6

- 2-Propanol, 1-chloro-, (2S)-

- AS-12326

- 1-Chloro-propan-2-ol

- CS-0158252

- DB-005549

-

- MDL: MFCD01862133

- インチ: InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1

- InChIKey: YYTSGNJTASLUOY-VKHMYHEASA-N

- ほほえんだ: C[C@@H](CCl)O

計算された属性

- せいみつぶんしりょう: 94.01850

- どういたいしつりょう: 94.0185425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 22.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.114

- PSA: 20.23000

- LogP: 0.60600

- ひせんこうど: +22 ° (c=1.06 in Chloroform)

(S)-1-Chloro-2-propanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

(S)-1-Chloro-2-propanol 税関データ

- 税関コード:2905590090

- 税関データ:

中国税関コード:

2905590090概要:

2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(S)-1-Chloro-2-propanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB255582-250 mg |

(S)-1-Chloro-2-propanol; . |

37493-16-6 | 250MG |

€231.20 | 2022-06-11 | ||

| Enamine | EN300-91267-10.0g |

(2S)-1-chloropropan-2-ol |

37493-16-6 | 10.0g |

$1786.0 | 2023-02-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL435-50mg |

(S)-1-Chloro-2-propanol |

37493-16-6 | 98% | 50mg |

112.0CNY | 2021-07-09 | |

| eNovation Chemicals LLC | D387509-5g |

(S)-1-Chloro-2-propanol |

37493-16-6 | 98% | 5g |

$600 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL435-1g |

(S)-1-Chloro-2-propanol |

37493-16-6 | 98% | 1g |

883.0CNY | 2021-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S34650-1g |

(S)-1-Chloro-2-propanol |

37493-16-6 | 1g |

¥572.0 | 2021-09-07 | ||

| TRC | C382275-500mg |

(S)-1-Chloro-2-propanol |

37493-16-6 | 500mg |

$219.00 | 2023-05-18 | ||

| Chemenu | CM361133-5g |

(S)-1-Chloro-2-propanol |

37493-16-6 | 95%+ | 5g |

$130 | 2024-07-17 | |

| Key Organics Ltd | AS-12326-250MG |

(S)-1-Chloro-2-propanol |

37493-16-6 | >98% | 0.25 g |

£297.00 | 2023-04-17 | |

| abcr | AB255582-5 g |

(S)-1-Chloro-2-propanol; . |

37493-16-6 | 5g |

€601.60 | 2023-02-05 |

(S)-1-Chloro-2-propanol 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

37493-16-6 ((S)-1-Chloro-2-propanol) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37493-16-6)(S)-1-Chloro-2-propanol

清らかである:99%

はかる:5g

価格 ($):338.0